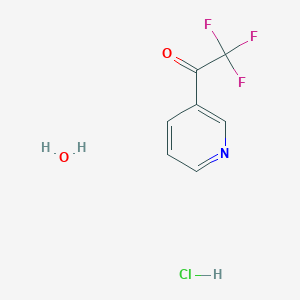

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl h2o

Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl·H₂O is a trifluorinated ketone derivative with a pyridin-3-yl substituent. Its molecular structure combines a polar pyridine ring and a strongly electron-withdrawing trifluoroacetyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydrochloride hydrate form enhances its water solubility and crystallinity, critical for handling and formulation in industrial applications. pyridinyl) .

The trifluoroacetyl group is known to improve metabolic stability and bioavailability in drug candidates, as fluorinated compounds often exhibit enhanced membrane permeability and resistance to oxidative degradation . The pyridine ring contributes to π-π stacking interactions in target binding, which is advantageous in kinase inhibitors or receptor antagonists. The hydrochloride salt further modifies its physicochemical profile, increasing aqueous solubility compared to the free base form.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO.ClH.H2O/c8-7(9,10)6(12)5-2-1-3-11-4-5;;/h1-4H;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYARQQQRGLTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C(F)(F)F.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoroacetylation of 3-Aminopyridine

The most straightforward approach involves the trifluoroacetylation of 3-aminopyridine derivatives. This method leverages the reactivity of trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate with pyridine precursors. For instance, ethyl trifluoroacetate reacts with 3-acetylpyridine in methanol under basic conditions (e.g., sodium methoxide) to form the target compound .

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Base: Sodium methoxide (1.5 equiv)

-

Temperature: Reflux (65–70°C)

-

Time: 12–24 hours

Mechanistic Insights:

The base deprotonates the acetylpyridine, enabling nucleophilic attack on ethyl trifluoroacetate. Subsequent elimination of ethanol yields the β-diketone intermediate, which tautomerizes to the enol form before acidification isolates the product .

Yield Optimization:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity .

-

Scale-Up: Industrial protocols report 81% yield at kilogram scale .

Halogen Exchange via Vapor-Phase Catalysis

Chlorine/fluorine exchange represents a scalable industrial method. This vapor-phase process involves fluorinating 3-(trichloromethyl)pyridine using hydrogen fluoride (HF) over a chromium- or aluminum-based catalyst .

Key Parameters:

-

Catalyst: Cr₂O₃/Al₂O₃ (fluidized bed reactor)

-

Temperature: 300–400°C

-

Pressure: 1–5 atm

-

Residence Time: 10–30 seconds

Outcomes:

-

Primary Product: 3-(Trifluoromethyl)pyridine (85–90% conversion)

Advantages:

-

Continuous production capability

-

Minimal solvent waste

Multi-Step Synthesis via Protected Intermediates

Complex derivatives require protecting-group strategies. A representative route from involves:

-

Acetylation: 2,6-Diacetylpyridine reacts with ethylene glycol under acid catalysis (p-toluenesulfonic acid) to form a dioxolane-protected intermediate.

-

Condensation: The protected ketone reacts with trifluoroacetamidine in ethanol, catalyzed by sodium ethoxide.

-

Deprotection: Acidic hydrolysis (2N HCl) removes the dioxolane group, yielding the final product .

Data Table: Reaction Parameters

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethylene glycol, p-TsOH | Toluene, reflux, 24 h | 43% |

| 2 | Trifluoroacetamidine, NaOEt | Ethanol, reflux, 4 h | 85% |

| 3 | 2N HCl | Reflux, 4 h | 94% |

Critical Analysis:

-

Advantages: High regioselectivity for pyridin-3-yl substitution.

-

Limitations: Multi-step synthesis reduces overall efficiency (cumulative yield: ~34%) .

Acid-Catalyzed Condensation with Trifluoroacetamidine

A modified one-pot method condenses 3-acetylpyridine with trifluoroacetamidine in the presence of HCl. This route avoids protective groups by directly forming the pyrimidine ring .

Procedure:

-

Activation: 3-Acetylpyridine reacts with DMF-dimethyl acetal to form an enamine.

-

Cyclization: Trifluoroacetamidine introduces the trifluoromethyl group via nucleophilic addition.

-

Acidification: HCl quench precipitates the hydrochloride hydrate .

Yield: 72–78% after recrystallization (ethanol/water) .

Radical Trifluoromethylation Using Umemoto’s Reagent

Recent advances employ radical chemistry to introduce the trifluoromethyl group. 3-Bromopyridine reacts with Umemoto’s reagent (trifluoromethyl sulfonium salts) under photoredox catalysis .

Conditions:

-

Catalyst: Ir(ppy)₃ (1 mol%)

-

Light Source: Blue LEDs (450 nm)

-

Solvent: DMF/H₂O (9:1)

-

Temperature: Room temperature

Outcome:

-

Yield: 65–70%

-

Purity: >95% (HPLC)

Significance:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Direct Trifluoroacetylation | 81 | High | Low | Moderate (solvent waste) |

| Halogen Exchange | 85–90 | Industrial | Low | High (HF use) |

| Multi-Step Synthesis | 34 | Medium | High | Moderate |

| Acid-Catalyzed Condensation | 72–78 | High | Medium | Low |

| Radical Trifluoromethylation | 65–70 | Lab-scale | High | Low |

Recommendations:

-

Industrial Settings: Halogen exchange offers the best throughput despite environmental concerns.

-

Lab-Scale Synthesis: Acid-catalyzed condensation balances yield and practicality.

-

Green Chemistry: Radical methods warrant further optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the synthesis of various bioactive molecules. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone exhibit cytotoxic activity against cancer cell lines. For instance, triazole derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds. Its ability to participate in reactions such as nucleophilic substitutions and cycloadditions makes it a valuable building block.

Case Study: Synthesis of Triazole Derivatives

A notable synthesis involves the reaction of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone with sodium azide to form 1,2,3-triazole derivatives. These compounds have been investigated for their antimicrobial and antifungal activities .

Agrochemical Applications

The compound is also explored for use in agrochemicals. Its derivatives have been studied for potential herbicidal and fungicidal properties.

Case Study: Herbicides

Research indicates that certain derivatives of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone demonstrate effective herbicidal activity against common agricultural weeds. The trifluoromethyl group plays a crucial role in enhancing the efficacy of these compounds .

Data Tables

| Application Area | Compound Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxic activity against cancer cells |

| Synthesis of Heterocycles | Triazole derivatives | Antimicrobial properties |

| Agrochemicals | Herbicides | Effective against agricultural weeds |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective inhibitor or modulator of various biological pathways .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of trifluoroacetylated amines/heterocycles. Key analogues include:

Ethanone,2,2,2-trifluoro-1-(1-piperidinyl): Replaces the pyridin-3-yl group with a piperidinyl moiety. The saturated piperidine ring reduces aromaticity, lowering polarity and altering basicity (pKa ~11 for piperidine vs. ~2.5 for pyridine).

1H-Azepine, hexahydro-1-(trifluoroacetyl)- : A seven-membered ring analogue, offering conformational flexibility but reduced metabolic stability due to increased ring strain.

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone: A regioisomer with the pyridine nitrogen at the 2-position, which affects hydrogen-bonding interactions and solubility.

Physicochemical Properties

*Estimated based on molecular formula (C₈H₅F₃NO·HCl·H₂O).

Key Observations :

- The hydrochloride hydrate form of the target compound significantly improves water solubility (>50 mg/mL) compared to free-base analogues (<30 mg/mL).

- The pyridin-3-yl substituent confers moderate lipophilicity (logP ~1.2), balancing membrane permeability and aqueous solubility. Piperidinyl analogues are more lipophilic (logP ~2.8), favoring blood-brain barrier penetration but requiring formulation aids for dissolution .

- The melting point of the target compound (180–185°C) reflects its crystalline hydrate structure, whereas free-base analogues melt at lower temperatures (<110°C).

Biological Activity

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride (HCl H2O) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Synonyms | 3-(Trifluoroacetyl)pyridine |

| CAS Number | 33284-21-8 |

| IUPAC Name | 2,2,2-trifluoro-1-pyridin-3-ylethanone;hydrochloride |

| Density | 1.341 g/cm³ (predicted) |

| Boiling Point | 197.9 °C (predicted) |

The biological activity of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl H2O is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on 17β-hydroxysteroid dehydrogenases (17β-HSD) , which are crucial in steroid metabolism. In vitro assays have shown that certain derivatives exhibit significant inhibitory activity with IC50 values in the low micromolar range .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.

Study 1: Inhibition of 17β-HSD

In a study focusing on the synthesis of amine-linked compounds derived from pyridine derivatives, it was found that these compounds exhibited significant biological activity in inhibiting 17β-HSD Type 3. The most potent compound reported had an IC50 value of approximately 700 nM , indicating strong potential for therapeutic applications in hormone-related disorders .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various trifluorinated compounds, including this compound. The study revealed that certain derivatives demonstrated effective inhibition against Gram-positive bacteria, suggesting a possible application in treating bacterial infections .

Q & A

Basic Research Questions

Q. How can the purity of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl·H₂O be validated in laboratory settings?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Optimize the mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve the compound from potential impurities. Confirm purity by integrating peak areas and comparing retention times against reference standards. For fluorinated compounds, mass spectrometry (MS) coupled with HPLC can further validate molecular ion peaks and isotopic patterns .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer:

- NMR: Use and NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the pyridinyl and trifluoroacetyl groups. The deshielded ketone carbon (~190 ppm in NMR) and pyridinyl protons (δ 8.5–9.0 ppm in NMR) are diagnostic.

- FT-IR: Identify the C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- XRD: For crystalline samples, collect single-crystal X-ray diffraction data and refine using SHELXL (part of the SHELX suite) to resolve bond lengths/angles and confirm stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Monitor for hydrolysis of the trifluoroacetyl group by periodic HPLC analysis. Avoid aqueous environments unless stabilized as the HCl hydrate, which reduces hygroscopicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the HCl hydrate form?

- Methodological Answer:

- Step 1: Synthesize the free base via Friedel-Crafts acylation of pyridine-3-yl derivatives using trifluoroacetic anhydride and Lewis acids (e.g., AlCl₃).

- Step 2: Convert to the HCl salt by dissolving in dry diethyl ether and bubbling HCl gas. Crystallize from a water/acetonitrile mixture to isolate the hydrate.

- Optimization: Use kinetic studies (e.g., in situ IR or reaction calorimetry) to identify rate-limiting steps. Adjust stoichiometry, temperature, or solvent polarity (e.g., switch from THF to DCM) to minimize side reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites (e.g., the ketone carbon). Compare with experimental data (e.g., hydrolysis rates in buffered solutions) to validate predictions. Use molecular dynamics simulations to study solvation effects in aqueous HCl .

Q. How should contradictory biological activity data between batches be resolved?

- Methodological Answer:

- Step 1: Analyze impurities via LC-MS to detect trace intermediates (e.g., unreacted pyridinyl precursors).

- Step 2: Investigate polymorphic forms using powder XRD and differential scanning calorimetry (DSC). Hydrate/solvate formation can alter bioavailability.

- Step 3: Validate biological assays with internal controls (e.g., reference inhibitors) to rule out assay variability .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.